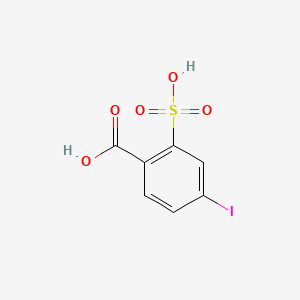

4-Iodo-2-sulfobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

619297-90-4 |

|---|---|

Molecular Formula |

C7H5IO5S |

Molecular Weight |

328.08 g/mol |

IUPAC Name |

4-iodo-2-sulfobenzoic acid |

InChI |

InChI=1S/C7H5IO5S/c8-4-1-2-5(7(9)10)6(3-4)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |

InChI Key |

BKQHZNYMRBGEJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1I)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Iodo 2 Sulfobenzoic Acid

Electrophilic Aromatic Substitution Approaches to 4-Iodo-2-sulfobenzoic Acid Synthesis

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring. libretexts.org The synthesis of this compound via this approach can be envisioned through two main strategies: direct iodination of a sulfonated precursor or sulfonation of an iodinated benzoic acid.

Direct Iodination Strategies

Direct iodination of 2-sulfobenzoic acid would theoretically involve the introduction of an iodine atom onto the benzene (B151609) ring. However, this method is not commonly reported in the literature for the synthesis of this compound. Iodination reactions typically require an activating agent to generate a potent electrophile, such as the iodonium (B1229267) ion (I+). organic-chemistry.org The sulfonic acid group is a deactivating, meta-directing group, which would make direct iodination challenging and likely result in a mixture of isomers with low yields of the desired product.

Sulfonation Procedures on Iodinated Benzoic Acid Precursors

A more practical approach involves the sulfonation of 4-iodobenzoic acid. In this method, 4-iodobenzoic acid is treated with a sulfonating agent, such as fuming sulfuric acid (H2SO4 + SO3) or chlorosulfonic acid (ClSO3H), to introduce a sulfonic acid group onto the aromatic ring. smolecule.com The iodine atom is an ortho-, para-directing group, while the carboxylic acid group is a meta-directing group. The directing effects of these two substituents will influence the position of the incoming sulfonic acid group.

The sulfonation reaction proceeds via the generation of the electrophile, sulfur trioxide (SO3) or a related species. libretexts.org The aromatic ring of 4-iodobenzoic acid acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex. libretexts.org Subsequent deprotonation restores the aromaticity of the ring, yielding the sulfonated product.

A plausible synthetic pathway starting from benzene could involve the following steps:

Friedel-Crafts Alkylation: Benzene is alkylated with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form toluene (B28343). chemcontent.com

Iodination: Toluene is then iodinated using iodine and a catalyst such as ferric chloride to produce p-iodotoluene. The methyl group directs the incoming iodine to the para position. chemcontent.com

Oxidation: The methyl group of p-iodotoluene is oxidized to a carboxylic acid group using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) to yield 4-iodobenzoic acid. chemcontent.comwikipedia.org

Sulfonation: Finally, 4-iodobenzoic acid is sulfonated. The sulfonic acid group is directed to the ortho position relative to the iodine atom and meta to the carboxylic acid group, resulting in this compound.

Regioselective Synthesis Considerations in Aromatic Halogenation and Sulfonation

The regioselectivity of electrophilic aromatic substitution is governed by the nature of the substituents already present on the benzene ring.

Activating and Deactivating Groups: Substituents that donate electron density to the ring are activating and typically direct incoming electrophiles to the ortho and para positions. Conversely, electron-withdrawing groups are deactivating and direct incoming electrophiles to the meta position. mnstate.edu

Directing Effects in Disubstituted Benzenes: In a disubstituted benzene ring like 4-iodobenzoic acid, the directing effects of both substituents must be considered. The iodine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. The sulfonic acid group will preferentially add to the position that is activated by the directing groups. In the case of 4-iodobenzoic acid, the position ortho to the iodine and meta to the carboxylic acid (the 2-position) is the most favored site for sulfonation.

The reversibility of the sulfonation reaction can also be exploited to control the regioselectivity of a synthesis. minia.edu.eg A sulfonic acid group can be used as a temporary blocking group to direct other substituents to desired positions and then subsequently removed by treatment with dilute acid. mnstate.edu

Indirect Synthetic Routes via Derivative Intermediates

Indirect methods for the synthesis of this compound often involve the preparation and subsequent conversion of related intermediates.

Synthesis of 4-Iodo-2-sulfobenzoic Anhydride (B1165640)

Anhydrides of sulfonic acids, such as 4-iodo-2-sulfobenzoic anhydride, can serve as precursors. The synthesis of a related compound, tetraiodo-2-sulfobenzoic anhydride, is known. cymitquimica.com This suggests that 4-iodo-2-sulfobenzoic anhydride could potentially be synthesized, although specific methods are not widely documented. Anhydrides of this type can be hydrolyzed to the corresponding acid.

Conversion Pathways from Related Halogenated or Sulfonated Benzoic Acids

Another indirect route involves the conversion of a related compound through a series of reactions. A notable example is a multi-step synthesis starting from 4-nitro-2-sulfobenzoic acid. google.com This process involves:

Reduction: The nitro group of 4-nitro-2-sulfobenzoic acid is reduced to an amino group to form 4-amino-2-sulfobenzoic acid. This reduction can be carried out using iron in an acidic medium. google.com

Diazotization: The resulting 4-amino-2-sulfobenzoic acid is then diazotized by reacting it with sodium nitrite (B80452) in the presence of a strong acid. This forms a diazonium salt intermediate. google.com

Sandmeyer-type Reaction: The diazonium salt is subsequently treated with a source of iodide, such as sodium iodide or potassium iodide, to replace the diazonium group with an iodine atom, yielding this compound. google.com This method avoids the direct iodination of a deactivated ring and can provide good yields of the desired product. google.com

Multi-step Reaction Design for Structural Complexity

The synthesis of this compound, a molecule with a specific arrangement of three different functional groups on a benzene ring, necessitates a carefully planned multi-step reaction sequence. The directing effects of the substituents must be strategically exploited to achieve the desired 1,2,4-substitution pattern. A plausible synthetic pathway can be designed starting from a common building block like toluene.

A hypothetical, yet chemically sound, multi-step synthesis is outlined below:

Iodination of Toluene: The synthesis can commence with the iodination of toluene. The methyl group of toluene is an ortho-, para-director. To selectively obtain the para-isomer, p-iodotoluene, the reaction can be carried out using iodine in the presence of an oxidizing agent or a Lewis acid catalyst such as ferric chloride (FeCl₃). chemcontent.com Steric hindrance at the ortho position generally favors the formation of the para-product. chemcontent.com

Sulfonation of p-Iodotoluene: The next step involves introducing the sulfonic acid group. Both the methyl and iodo groups are ortho-, para-directing. Sulfonation of p-iodotoluene with fuming sulfuric acid (oleum) would likely lead to the introduction of the sulfonic acid group at a position ortho to the methyl group (position 2), yielding 4-iodo-toluene-2-sulfonic acid. This is because the methyl group is a more strongly activating group than iodine. The sulfonation of aromatic compounds, particularly those with deactivating groups, may require harsh conditions such as the use of oleum. nih.gov

Oxidation of the Methyl Group: The final step is the oxidation of the methyl group to a carboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) in an acidic or alkaline solution, followed by acidification. chemcontent.com This step converts 4-iodo-toluene-2-sulfonic acid into the final product, this compound.

This strategic sequence ensures the correct placement of each functional group by leveraging their electronic and steric properties to direct subsequent substitutions. An alternative approach could involve starting with o-nitrotoluene, performing a sulfonation reaction to get 2-nitro-4-sulfotoluene, followed by a reduction of the nitro group and a Sandmeyer reaction to introduce the iodine, and finally oxidation of the methyl group. A patented process for the synthesis of 2-amino-4-sulfobenzoic acid from o-nitrotoluene involves sulfonation followed by an internal oxidation-reduction reaction under alkaline conditions, which highlights an industrial approach to synthesizing related structures. google.com

Table 1: Comparison of Hypothetical Synthetic Pathways

| Step | Pathway A: Toluene Start | Pathway B: o-Nitrotoluene Start |

|---|---|---|

| 1 | Iodination of toluene to p-iodotoluene. | Sulfonation of o-nitrotoluene to 2-nitro-4-sulfotoluene. google.com |

| 2 | Sulfonation of p-iodotoluene to 4-iodo-toluene-2-sulfonic acid. | Reduction of nitro group to 2-amino-4-sulfotoluene. |

| 3 | Oxidation of methyl group to carboxylic acid. | Diazotization followed by Sandmeyer reaction to introduce iodine. |

| 4 | - | Oxidation of methyl group to carboxylic acid. |

Scalable Synthetic Protocols and Process Optimization for this compound

Transitioning a synthetic route from a laboratory setting to large-scale industrial production requires significant process optimization to ensure safety, efficiency, and cost-effectiveness. For the synthesis of this compound, each step of the proposed pathway must be evaluated for its scalability.

Iodination: For the iodination step, protocols that avoid hazardous reagents and simplify purification are preferred. For instance, the use of molecular iodine with an appropriate catalyst can be highly efficient. A study on the iodination of dialkylanilines demonstrated that using molecular iodine can lead to nearly quantitative yields with a simple extraction-based workup, yielding a product pure enough for subsequent steps without further chromatography. researchgate.net This approach minimizes waste and simplifies the isolation process, both of which are critical for scalability.

Sulfonation: The sulfonation step often employs concentrated sulfuric acid or oleum, which are corrosive and generate significant waste. nih.gov Process optimization would focus on controlling the reaction temperature to prevent side reactions and using the minimum necessary amount of the sulfonating agent. In some industrial processes, sulfur trioxide (SO₃) is used directly, which can improve atom economy but requires specialized equipment to handle. A patent for a related compound, 2-amino-4-sulfobenzoic acid, describes a large-scale process where the sulfur oxide waste gas is absorbed and reused, reducing environmental impact and cost. google.com

Oxidation: The oxidation of the methyl group with strong oxidizing agents like KMnO₄ is a classic reaction but can be challenging to scale due to the formation of large amounts of manganese dioxide (MnO₂) waste. Optimization might involve exploring catalytic oxidation methods using more environmentally friendly oxidants, such as hydrogen peroxide, in the presence of a suitable catalyst. For the synthesis of 4-sulfo-2-chlorobenzoic acid, a process utilizing hydrogen peroxide for oxidation has been described, which can be performed in standard enclosed vessels. google.com

Table 2: Process Optimization Parameters for Scalable Synthesis

| Parameter | Objective | Example Optimization Strategy |

|---|---|---|

| Reagent Selection | Minimize hazard and cost, maximize efficiency. | Replace iodine monochloride with molecular iodine and a recyclable catalyst for iodination. researchgate.net |

| Solvent Use | Reduce volume of organic solvents, use safer solvents. | Perform reactions in water if possible, or use solvent-free conditions. rsc.orgtmv.ac.in |

| Reaction Temperature | Enhance reaction rate while minimizing side products. | For sulfonation, maintain a specific temperature range (e.g., 25-85°C) to ensure regioselectivity. google.com |

| Workup/Purification | Simplify procedures, minimize waste and product loss. | Design the synthesis to allow for simple extraction and crystallization instead of chromatography. researchgate.net |

| Waste Management | Reduce and recycle waste streams. | Absorb and reuse sulfur oxide gases from sulfonation. google.com |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. tmv.ac.inacs.org This involves a critical assessment of reagents, solvents, energy consumption, and waste generation.

Prevention of Waste: The ideal synthesis would have high atom economy, incorporating most of the atoms from the reactants into the final product. The multi-step synthesis described above involves substitution and elimination reactions that inherently generate byproducts. Redesigning the synthesis to use addition reactions where possible would improve atom economy.

Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile, flammable, and toxic. A key green chemistry goal is to replace them with safer alternatives like water, supercritical fluids, or ionic liquids, or to conduct reactions under solvent-free conditions. tmv.ac.in For example, an efficient method for the iodosulfonylation of alkynes has been developed using water as the solvent at room temperature, representing a significantly greener approach. rsc.org

Energy Efficiency: Many organic reactions require heating, which consumes significant energy. The use of alternative energy sources like microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to purer products, thus minimizing energy consumption and downstream purification efforts. mdpi.comathensjournals.gr

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled and reused. For example, instead of using a stoichiometric amount of a Lewis acid in the iodination step, a more efficient catalytic system could be developed. Palladium-catalyzed C-H activation methods are at the forefront of synthetic chemistry for creating C-I bonds, though their application here would require significant redesign of the synthetic route. organic-chemistry.org

Table 3: Green Chemistry Analysis: Sulfonation Step

| Metric | Traditional Method | Greener Alternative |

|---|---|---|

| Reagent | Fuming sulfuric acid (oleum) nih.gov | Immobilized solid acid catalyst or controlled use of SO₃. |

| Solvent | Often neat (reagent is solvent) or a chlorinated solvent. | Solvent-free reaction or use of a recyclable ionic liquid. tmv.ac.in |

| Energy | Potentially high temperatures required. | Microwave-assisted reaction to reduce time and energy. athensjournals.gr |

| Waste | Spent sulfuric acid, sulfur dioxide gas. | Recyclable catalyst, absorption and reuse of waste gas. google.com |

| Atom Economy | Moderate, due to loss of water and side reactions. | Higher, with more direct incorporation of the sulfonyl group. |

Mechanistic Investigations of 4 Iodo 2 Sulfobenzoic Acid Reactivity

Reaction Mechanisms of Carboxylic Acid and Sulfonic Acid Functionalities in 4-Iodo-2-sulfobenzoic Acid

The reactivity of this compound is dictated by the interplay of its three functional groups: a carboxylic acid, a sulfonic acid, and an iodine substituent attached to an aromatic ring. The carboxylic acid and sulfonic acid groups exhibit their characteristic reactivities, which can be influenced by the electronic effects of the other substituents.

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of reactions. khanacademy.org Due to its acidic nature, it readily reacts with bases to form carboxylate salts. libretexts.org A key reaction of carboxylic acids is nucleophilic acyl substitution, where the hydroxyl (-OH) group is replaced by another nucleophile. khanacademy.org This class of reactions allows for the synthesis of various carboxylic acid derivatives such as esters, amides, and acid halides. khanacademy.org The mechanism for these transformations often involves the activation of the carbonyl group, typically through protonation under acidic conditions, to enhance its electrophilicity and facilitate attack by a weak nucleophile. youtube.com For instance, esterification with an alcohol is an acid-catalyzed process that proceeds through a tetrahedral intermediate. libretexts.org

The sulfonic acid group (-SO3H) is a strong acid and is typically present in its deprotonated sulfonate form (-SO3-) under most conditions. Aromatic sulfonic acids are known to be key intermediates in the synthesis of various compounds, including sulfa drugs. libretexts.org The sulfonation of aromatic rings is a reversible process, and the sulfonic acid group can be removed (desulfonation) under specific conditions, such as heating in the presence of dilute acid. msu.edu This reversibility can be strategically employed in organic synthesis.

The presence of both a carboxylic acid and a sulfonic acid on the same aromatic ring means that their respective reactivities can be influenced by each other's electronic effects. Both groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.

Role of the Iodine Substituent in Aromatic Reactivity

The iodine substituent significantly influences the reactivity of the aromatic ring in this compound. Halogens are deactivating groups in electrophilic aromatic substitution reactions, meaning they decrease the rate of reaction compared to benzene (B151609). libretexts.org However, they are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. In the case of this compound, the positions open for substitution are influenced by the directing effects of all three substituents.

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodoarenes useful synthetic intermediates. nih.gov The iodine substituent can be replaced by other functional groups through various transition metal-catalyzed cross-coupling reactions. nih.gov This provides a powerful method for further functionalization of the molecule. For instance, iodoarenes can be converted to organometallic reagents, such as Grignard or organolithium reagents, which are potent nucleophiles. msu.edu

Iodine itself is generally unreactive with aromatic rings unless an activating agent is present. libretexts.org Conversely, methods for the introduction of iodine onto an aromatic ring often involve an electrophilic iodine species. nih.gov For example, iodine monochloride (ICl) or a combination of iodine and an oxidizing agent can be used for the iodination of aromatic compounds. msu.edunih.gov

Gas-Phase Reactivity Studies of this compound and Its Fragments

Gas-phase studies provide fundamental insights into the intrinsic reactivity of molecules, free from solvent effects. Techniques such as mass spectrometry are employed to study the dissociation pathways and ion-molecule reactions of compounds like this compound and its fragments.

Radical-directed dissociation (RDD) is a powerful mass spectrometry technique for structural characterization. acs.org It involves the generation of a radical site on a molecule, which then directs fragmentation pathways, often leading to specific and informative bond cleavages. acs.org While specific RDD studies on this compound are not prevalent in the provided results, the principles can be applied. An iodoaryl group can serve as a precursor for generating a radical. For instance, photolysis of the carbon-iodine bond can generate an aryl radical. acs.org

In the context of related molecules, studies have shown that attaching a radical precursor, such as an iodophenyl group, to peptides allows for detailed structural analysis through RDD. acs.org The fragmentation patterns observed following collisional activation can reveal information about the molecule's structure. acs.org For this compound, creating a radical at the iodine position could initiate specific dissociation pathways involving the carboxylic and sulfonic acid groups, providing insights into their connectivity and interaction.

Ion-molecule reactions in the gas phase are fundamental processes that can lead to covalent bond formation. acs.orgsioc-journal.cn These reactions can be studied in detail using techniques like ion traps, where ions can be isolated and reacted with neutral molecules under controlled conditions. acs.org

Studies on related sulfobenzoic acid isomers have shown that they can undergo nucleophilic substitution reactions in the gas phase. acs.org For example, deprotonated sulfobenzoic acid isomers have been reacted with protonated peptides, leading to covalent modification. acs.org The kinetics of these reactions can be measured to understand the influence of the functional group positions on reactivity. acs.org

For this compound, gas-phase ion-molecule reactions could involve the carboxylate or sulfonate groups acting as nucleophiles, or the aromatic ring undergoing reactions with charged species. The dynamics of these reactions, including the formation of intermediates and transition states, provide a detailed picture of the molecule's intrinsic chemical behavior.

Solution-Phase Reactivity and Derivatization Kinetics

In solution, the reactivity of this compound is influenced by the solvent and the presence of other reagents. The carboxylic and sulfonic acid groups can be readily derivatized to form a variety of other functional groups.

The kinetics of derivatization reactions provide quantitative information about the reactivity of the functional groups. For example, the rate of esterification of the carboxylic acid group would depend on factors such as the concentration of the alcohol, the strength of the acid catalyst, and the temperature.

The presence of the iodine atom also opens up possibilities for derivatization through cross-coupling reactions, as mentioned earlier. The kinetics of these reactions are well-studied and depend on the specific catalyst system and reaction conditions employed.

Computational Probing of Reaction Transition States and Intermediates

Computational chemistry provides a powerful tool for investigating reaction mechanisms by allowing for the calculation of the structures and energies of transition states and intermediates. researchgate.net These calculations can complement experimental studies and provide insights that are difficult to obtain through experiments alone.

For a molecule like this compound, computational methods such as Density Functional Theory (DFT) can be used to model its various reactions. For example, the mechanism of nucleophilic acyl substitution at the carboxylic acid group can be investigated by calculating the energy profile of the reaction, including the formation of the tetrahedral intermediate. youtube.com

Similarly, computational studies can elucidate the role of the iodine substituent in aromatic reactivity by modeling the transition states for electrophilic substitution at different positions on the ring. These calculations can help to rationalize the observed regioselectivity in such reactions.

Furthermore, computational methods are invaluable for studying gas-phase reactivity, allowing for the exploration of potential energy surfaces for dissociation pathways and ion-molecule reactions. acs.org By calculating the energies of various fragments and transition states, it is possible to predict the most likely fragmentation patterns in mass spectrometry experiments.

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 4 Iodo 2 Sulfobenzoic Acid

4-Iodo-2-sulfobenzoic Acid as a Ligand in Metal Complex Formation

This compound's ability to form complexes with metal ions is central to its application in coordination chemistry. A novel Co(II) coordination polymer, for instance, was synthesized using 2-iodo-4-sulfobenzoic acid (H₂isba) and a flexible 1,4-bis(benzimidazole-1-methyl) benzene (B151609) (bdbmb) ligand. acs.org

The versatility of this compound as a ligand stems from its ability to coordinate with metal ions in various modes. Schiff bases, for example, can act as monodentate ligands. core.ac.uk In some structures, the 2-amino-4-sulfonatobenzoate (asba²⁻) ligand adopts a monodentate coordination mode. researchgate.net

The different functional groups on the this compound molecule allow for bidentate and multidentate coordination as well. For instance, in a recently synthesized coordination polymer, the multi-N donor and O-donor frda²⁻ ligands act as linear two-connectors to bridge Cd(II) atoms, forming a two-dimensional layer. mdpi.com

The carboxylic acid and sulfonic acid groups are the primary sites for metal chelation. The presence of both a "hard" sulfonate group and a "softer" carboxylate group allows for versatile coordination behavior. nih.gov The high affinity of carboxylate groups for metal ions makes them extensively studied organic linkers in the construction of MOFs. mdpi.com Similarly, sulfonic acid groups can play a significant role in directing bonding and can act as hydrogen-bond donors and acceptors. nih.gov The incorporation of sulfonate ions can significantly influence the properties of the resulting polymer. nih.gov The chelation with divalent metal ions has been shown to enhance the scavenging activities of superoxide (B77818) and hydroxyl radicals. nih.gov

The following table summarizes the coordination behavior of carboxylic and sulfonic acids:

| Functional Group | Coordination Behavior | Reference |

| Carboxylic Acid | High affinity for metal ions, extensively used in MOF construction. | mdpi.com |

| Sulfonic Acid | Directs bonding, acts as hydrogen-bond donor/acceptor, influences polymer properties. | nih.govnih.gov |

The iodine atom in this compound can participate in halogen bonding, a type of non-covalent interaction that can influence the supramolecular architecture of the resulting coordination polymer. nih.govmdpi.com These interactions, though weaker than covalent bonds, play a crucial role in the assembly of molecules into larger, organized structures. beilstein-journals.org The ability of iodine to form these bonds adds another layer of control in the design of complex molecular solids. nih.gov

Design and Synthesis of Coordination Polymers with this compound.bldpharm.comnih.govcmu.edursc.org

The design and synthesis of coordination polymers using this compound often involve a "mixed ligand" strategy, where other organic ligands are used in conjunction to create diverse and functional materials. mdpi.comresearchgate.net This approach allows for the fine-tuning of the properties of the resulting coordination polymers. The synthesis of functionalized coordination polymers as recyclable heterogeneous photocatalysts is an area of active research. rsc.org

Hydrothermal and solvothermal methods are widely used for the synthesis and crystal growth of coordination polymers. rsc.orgznaturforsch.com These techniques involve reacting the components in a solvent (water for hydrothermal, an organic solvent for solvothermal) at elevated temperatures and pressures in a sealed container. znaturforsch.com Solvothermal synthesis has been successfully employed to create a variety of coordination polymers, including those with mixed-valence copper dimer units and polyoxometalate-based structures. nih.govcmu.edu These methods are effective for producing high-quality single crystals suitable for X-ray diffraction analysis, which is essential for determining the structure and properties of the coordination polymers. znaturforsch.com

The choice of auxiliary ligands plays a critical role in determining the final architecture of the coordination polymer. rsc.org By using different N-donor ligands in conjunction with this compound, researchers can create a variety of structures, from one-dimensional chains to complex three-dimensional frameworks. nih.govresearchgate.net The nature of the auxiliary ligand, whether it is chelating or bridging, can significantly influence the structure, leading to the formation of discrete complexes or extended polymeric networks. rsc.org For example, the use of different auxiliary ligands with transition metal benzoates can result in four distinct types of coordination polymers. rsc.org

The following table provides examples of auxiliary ligands and their effects on coordination polymer architecture:

| Auxiliary Ligand | Resulting Architecture | Reference |

| 1,10-phenanthroline with 4-tert-butylbenzoic acid | Discrete complexes | rsc.org |

| 1,10-phenanthroline with 2,4,6-trimethylbenzoic acid | 1D helical polymers | rsc.org |

| 4,4'-bipyridine with 2,4,6-triisopropylbenzoic acid | Linear polymer | rsc.org |

| 4,4'-bipyridine with 2,4,6-trimethyl benzoic acid | Railroad-like polymers | rsc.org |

This compound is a highly versatile building block in the field of coordination chemistry. Its unique combination of functional groups allows for a wide range of coordination modes and the formation of diverse and complex metal-organic frameworks. The ability to fine-tune the structure and properties of these materials through the use of different synthesis methods and auxiliary ligands opens up exciting possibilities for the development of new functional materials with applications in areas such as catalysis, sensing, and materials science.

Topologies and Dimensionality of Resultant Frameworks

The final topology and dimensionality of coordination frameworks constructed from this compound are dictated by several factors, including the coordination preference of the metal center, the coordination modes of the ligand itself, and the presence of auxiliary ligands. While literature specifically detailing the frameworks of this compound is nascent, valuable insights can be drawn from its isomers and related structures.

For instance, a Cd(II)-organic framework synthesized with the isomeric ligand, 2-iodo-4-sulfobenzoic acid, and a 1,4-bis(1,2,4-triazolyl-1-methyl)benzene co-ligand, results in a 2D network with a (4,4) topology. researchgate.net This 2D layer further extends into a three-fold interpenetrated 3D supramolecular network through hydrogen bonding. researchgate.net This demonstrates the capacity of iodo-sulfobenzoic acid ligands to form layered structures that can achieve higher dimensionality via non-covalent interactions.

The structural possibilities range from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. tandfonline.comnih.gov

1D Chains: In the simplest scenario, metal ions can be linked by the bifunctional ligand to form linear or zigzag chains. nih.gov

2D Layers: Cross-linking of these chains can lead to the formation of 2D sheets or layered structures, which may possess defined channel-like features. rsc.orgresearchgate.netnih.gov

3D Frameworks: The use of metal centers with multiple coordination sites or specific auxiliary ligands can connect the 2D layers into robust 3D frameworks. sigmaaldrich.com Often, these frameworks exhibit interpenetration, where multiple independent networks are intertwined, a common feature in coordination polymers built from larger ligands. researchgate.net

The ultimate structure is a result of the interplay between the hard and soft acid-base (HSAB) principle, the steric hindrance of the ligands, and the reaction conditions. researchgate.netmdpi.com

Metal-Organic Frameworks (MOFs) Utilizing Sulfonic Acid Linkers

MOFs are a class of porous crystalline materials built from metal ions or clusters connected by organic linkers. sigmaaldrich.com The choice of linker is critical in determining the properties of the final MOF. mdpi.com While carboxylates are the most common functional group used for linkers, sulfonate-based linkers offer distinct advantages. researchgate.net

The integration of this compound into MOF structures is facilitated by its dual functional groups: the carboxylate and the sulfonate moieties. These groups can coordinate to metal centers to form the extended network of the MOF. researchgate.netsmolecule.com Aromatic polysulfonic acids are effective linkers for creating MOFs, in part due to the enhanced acidity of sulfonic acids compared to carboxylic acids. researchgate.net This allows for reactions with less basic metal precursors, such as metal carbonates. researchgate.net

The sulfonate group (-SO₃H) can coordinate to metal ions, and its presence can significantly influence the stability and functionality of the resulting MOF. researchgate.netsmolecule.com The this compound ligand can act as a bridge between metal centers, utilizing either the carboxylate, the sulfonate, or both groups, leading to a variety of potential network structures. The iodine atom also provides a site for potential post-synthetic modification, further enhancing the functional tunability of the resulting MOF.

A significant advantage of using sulfonic acid-based linkers is the enhanced thermal stability of the resulting MOFs compared to their carboxylate counterparts. researchgate.net The structural integrity of a MOF at elevated temperatures is a critical parameter for many applications. rsc.org Thermogravimetric analysis (TGA) is commonly used to determine the decomposition temperature of these materials.

Studies on copper(II)-based MOFs have shown that replacing a terephthalic acid (carboxylate) linker with p-benzenedisulfonic acid (sulfonate) can increase the thermal stability from approximately 200 °C to around 400 °C. researchgate.net This increased robustness is attributed to the stronger bond formed between the sulfonate group and the metal center. While specific TGA data for a MOF purely from this compound is not widely reported, it is expected to exhibit high thermal stability due to its sulfonate group. The general trend shows that many MOFs remain structurally stable up to temperatures of at least 150-200 °C, with highly stable frameworks like ZIFs and others withstanding temperatures up to 450-500 °C. sigmaaldrich.comnih.govresearchgate.net

Table 1: Comparison of Thermal Stability in Carboxylate vs. Sulfonate MOFs

| Framework Type | Linker Type | Metal Ion | Approximate Decomposition Temperature (°C) | Reference |

|---|---|---|---|---|

| Carboxylate MOF | Terephthalic acid | Copper(II) | ~200 °C | researchgate.net |

| Sulfonate MOF | p-Benzenedisulfonic acid | Copper(II) | ~400 °C | researchgate.net |

| Porphyrin MOF | Porphyrin-based | Hafnium(IV) | ~450 °C | researchgate.net |

| Zeolitic Imidazolate Framework (ZIF) | Imidazolate-based | Zinc(II) | ~500 °C | sigmaaldrich.com |

Structural Diversity and Tunability in this compound Coordination Compounds

The structural landscape of coordination compounds derived from this compound is vast and highly tunable. tandfonline.com The final architecture is not determined solely by the ligand but is a product of a delicate balance of several contributing factors. mdpi.comscience.gov This tunability is a cornerstone of crystal engineering, allowing for the rational design of materials with desired properties. psu.edu

Key factors that influence the structural diversity include:

Metal Ion: The choice of the metal ion is paramount. Different metals possess distinct coordination numbers, preferred geometries (e.g., tetrahedral, square planar, octahedral), and ionic radii, which directly guide the assembly of the framework. acs.orgmdpi.comscience.gov For example, reacting an iodo-dicarboxylate ligand with Co(II) can result in a 3D interpenetrating network, whereas using Zn(II) under similar conditions can yield a 2D layered structure. researchgate.net

Ancillary Ligands: The introduction of secondary "spacer" or "pillar" ligands, often N-donor molecules, can dramatically alter the topology and dimensionality. researchgate.net These co-ligands can connect 1D chains into 2D layers or pillar 2D layers into 3D frameworks.

Counter-anions: In the synthesis of cationic frameworks, the size, shape, and coordinating ability of the counter-anion can have a profound impact on the final structure. researchgate.net For instance, reacting a flexible ligand with Ag(I) in the presence of BF₄⁻ and PF₆⁻ counter-anions can lead to completely different and non-isostructural frameworks—a 3D polymer and 1D helices, respectively. mdpi.com

Solvents and Temperature: The solvent system, temperature, and pH of the reaction can influence the coordination mode of the ligand and the kinetics of crystal growth, often leading to the formation of different polymorphs or solvatomorphs. d-nb.info

Table 2: Factors Influencing Structural Tunability of Coordination Polymers

| Factor | Influence on Structure | Example from Literature |

|---|---|---|

| Metal Ion | Determines coordination geometry and number, influencing network connectivity. | Different structures for Co(II) vs. Zn(II) with the same iodo-dicarboxylate ligand. researchgate.net |

| Ancillary Ligand | Acts as a pillar or spacer, changing dimensionality from 1D to 2D or 2D to 3D. | Flexible bimb ligand connects ladder-like chains into a 3D network. researchgate.net |

| Counter-anion | Can template the framework or block coordination sites, affecting the final topology. | Ag(I) complexes with BF₄⁻ and PF₆⁻ yield unique 3D and 1D structures, respectively. mdpi.com |

| Solvent | Can be incorporated into the framework or influence crystal growth, leading to different polymorphs. | Different topologies of Hg(II) coordination polymers obtained from different solvents. d-nb.info |

This high degree of tunability allows for the targeted synthesis of coordination compounds with specific structural motifs, which is essential for developing materials for applications in catalysis, sensing, and gas storage. tandfonline.com

Supramolecular Architectures and Crystal Engineering with 4 Iodo 2 Sulfobenzoic Acid

Hydrogen Bonding Networks in Crystalline Assemblies of 4-Iodo-2-sulfobenzoic Acid

Hydrogen bonds are among the strongest and most directional non-covalent interactions, playing a dominant role in the crystal engineering of organic molecules. mdpi.com In the crystalline assemblies of this compound, both the carboxylic acid and sulfonic acid groups are primary sites for hydrogen bond formation, leading to complex and robust networks.

A common and highly predictable hydrogen bonding motif in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers. core.ac.uk This motif involves two carboxylic acid molecules hydrogen bonding to each other, creating a stable eight-membered ring. In the context of this compound, this dimerization is a significant factor in its self-assembly.

The sulfonic acid group, being a strong proton donor, also participates extensively in hydrogen bonding. It can interact with other sulfonic acid groups, carboxylic acid groups, or water molecules if present. The O-H of the sulfonic acid can donate a hydrogen bond to a sulfonate oxygen or a carbonyl oxygen, while the sulfonate oxygens themselves are effective hydrogen bond acceptors. These interactions contribute to the formation of extended chains or sheets within the crystal lattice. In related sulfobenzoic acid systems, the interconnection of molecules via hydrogen bonds involving the sulfonic acid group leads to the formation of wave-like chains or more complex 2D polymeric superstructures. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Carboxylic Acid Dimer | Carboxyl O-H | Carbonyl O | Centrosymmetric R22(8) ring motif |

| Sulfonic Acid Interaction | Sulfonic O-H | Sulfonate O | Chain or sheet formation |

Halogen Bonding Interactions Involving the Iodine Substituent

Halogen bonding is a directional non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.netcam.ac.uk The iodine atom in this compound, being a heavy and polarizable halogen, is an effective halogen bond donor. nih.gov

The anisotropic nature of the electron density distribution around the iodine atom, with a positive σ-hole along the extension of the C-I bond and a negative equatorial belt, imparts high directionality to halogen bonds. cam.ac.uk This directional control is a powerful tool in crystal engineering for the predictable assembly of molecules. nih.gov The iodine atom can form halogen bonds with various acceptors, such as the oxygen atoms of the sulfonate or carboxylate groups, or even the π-system of an adjacent aromatic ring. These interactions, with typical I···O or I···N distances being shorter than the sum of their van der Waals radii, play a crucial role in dictating the packing of the molecules in the crystal. nih.govrsc.org

Halogen bonds can significantly contribute to the stability and robustness of the supramolecular architecture. nih.gov The strength of halogen bonds decreases in the order I > Br > Cl, making iodine a particularly effective choice for constructing strong and reliable supramolecular synthons. nih.gov In systems where both hydrogen and halogen bonding are possible, a hierarchy of interactions is established. rsc.org The interplay between strong hydrogen bonds from the carboxylic and sulfonic acid groups and the directional halogen bonds from the iodine atom can lead to the formation of highly stable and well-defined crystalline materials. The combination of these orthogonal interactions provides a powerful strategy for the construction of complex and robust multidimensional networks. nih.gov

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Strength |

| C-I | O (Sulfonate/Carboxylate) | Moderate to Strong |

| C-I | N (in co-crystals) | Moderate to Strong |

| C-I | π-system | Weak |

Co-crystallization Strategies for this compound Derivatives

Co-crystallization is a technique used to design and synthesize new crystalline solids by combining two or more different molecules in a specific stoichiometric ratio. brieflands.com This method is particularly valuable for modifying the physicochemical properties of a solid, such as solubility and stability, without altering the chemical structure of the constituent molecules. ijlpr.com For derivatives of this compound, co-crystallization provides a means to systematically engineer their solid-state structures and properties.

The key to successful co-crystallization lies in the careful selection of "co-formers," the molecules that will be incorporated into the crystal lattice alongside the target molecule. This selection is guided by principles of molecular recognition, where the shapes and chemical functionalities of the molecules are complementary, allowing them to fit together in a stable arrangement.

Application of Hammett Substitution Constants in Co-crystal Design

A predictive tool that has found application in co-crystal design is the Hammett equation, which provides a quantitative measure of the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. psu.eduwikipedia.org The Hammett substitution constant, denoted as σ, can help to forecast the likelihood of co-crystal formation. psu.eduresearchgate.net This is because the electronic nature of a substituent influences the acidity and basicity of the functional groups involved in hydrogen bonding, which are the primary interactions driving co-crystal assembly. utexas.edu

Studies have shown that a significant difference in the Hammett constants of two co-crystallizing components often leads to successful co-crystal formation. psu.edu For instance, a study on carboxylic acid pairs found that a difference in Hammett constants greater than 0.5 was a good indicator of co-crystallization. psu.edu This approach allows for a more rational selection of co-formers, moving beyond simple trial-and-error.

Table 1: Relationship Between Hammett Constant Difference and Co-crystallization

| Hammett Constant Difference (Δσ) | Likelihood of Co-crystallization | Rationale |

| > 0.5 | High | Significant difference in electronic properties promotes strong heteromolecular interactions. psu.edu |

| < 0.5 | Low | Similar electronic properties may favor homomolecular interactions (self-assembly). psu.edu |

Energetic Favorability of Heteromolecular Pairs

The formation of a co-crystal is ultimately governed by thermodynamics. A co-crystal will only form if the resulting crystalline structure is more energetically stable than the crystalline forms of the individual components. This stability is determined by the lattice energy, which is the sum of all the intermolecular interactions within the crystal.

For co-crystallization to be favorable, the interactions between the different molecules (heteromolecular interactions) must be stronger or more favorable than the interactions between identical molecules (homomolecular interactions). psu.edu Computational methods, such as Density Functional Theory (DFT) calculations, can be used to estimate the interaction energies of these different pairings. researchgate.net By comparing the calculated energies of the heteromolecular and homomolecular synthons (the basic building blocks of the supramolecular structure), researchers can predict the energetic favorability of co-crystal formation.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid compound to exist in two or more crystalline forms. These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability. For a molecule like this compound, with its multiple functional groups capable of forming various intermolecular interactions, the potential for polymorphism is significant.

The competition between different possible hydrogen-bonding and halogen-bonding patterns during the crystallization process can lead to the formation of different crystal structures. The specific conditions of crystallization, such as the choice of solvent, temperature, and cooling rate, can influence which polymorph is formed. While specific studies on the polymorphism of this compound are not widely reported, the study of related compounds, such as 4-iodobenzoic acid, has revealed complex solid-state behavior, including temperature-dependent phase transitions. nih.gov Understanding and controlling polymorphism is a critical aspect of crystal engineering, as it ensures the reproducibility of materials with desired properties.

Advanced Spectroscopic and Analytical Characterization of 4 Iodo 2 Sulfobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 4-iodo-2-sulfobenzoic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of individual atoms.

¹H and ¹³C NMR Assignments and Isomer Differentiation

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the specific chemical shifts of the hydrogen and carbon atoms within the this compound molecule. These assignments are critical for confirming the compound's structure and for differentiating it from its isomers.

In the ¹H NMR spectrum of a derivative, 3,3-bis(4-hydroxy-3-methylphenyl)-5-iodo-3H-benzo[c] bldpharm.comacs.orgoxathiole-1,1-dioxide, which is synthesized from 4-iodo-2-sulfobenzoic anhydride (B1165640), distinct signals are observed. scispace.com For instance, the aromatic protons exhibit characteristic chemical shifts, with one proton appearing as a singlet at 8.17 ppm and another as a doublet at 7.71 ppm. qut.edu.au The ¹³C NMR spectrum of this derivative shows signals at 166.46, 141.56, and 138.60 ppm, which are assigned to the various carbon atoms in the molecule. qut.edu.au

The potassium salt of an isomer, 5-iodo-2-carboxybenzenesulfonate, displays a different ¹H NMR pattern in DMSO-d₆, with signals at δ 7.43 (d, J = 8.0 Hz, 1H), 7.87 (dd, J = 8.0, 2.0 Hz, 1H), and 8.15 (d, J = 1.6 Hz, 1H), clearly distinguishing it from the 4-iodo isomer. google.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (ppm) | Multiplicity/Coupling Constant | Solvent |

| 3,3-bis(4-hydroxy-3-methylphenyl)-5-iodo-3H-benzo[c] bldpharm.comacs.orgoxathiole-1,1-dioxide | ¹H | 8.17 | s | DMSO-d₆ |

| ¹H | 7.71 | d, J = ? | DMSO-d₆ | |

| ¹³C | 166.46 | - | DMSO-d₆ | |

| ¹³C | 141.56 | - | DMSO-d₆ | |

| ¹³C | 138.60 | - | DMSO-d₆ | |

| Potassium 5-iodo-2-carboxybenzenesulfonate | ¹H | 7.43 | d, J = 8.0 Hz | DMSO-d₆ |

| ¹H | 7.87 | dd, J = 8.0, 2.0 Hz | DMSO-d₆ | |

| ¹H | 8.15 | d, J = 1.6 Hz | DMSO-d₆ |

Advanced NMR Techniques for Solution and Solid-State Analysis

Beyond basic 1D NMR, advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) are invaluable for unambiguously assigning complex spectra and elucidating the connectivity of atoms within the molecule. While specific advanced NMR studies on this compound are not extensively detailed in the provided results, these methods are routinely applied to complex organic molecules to confirm structural assignments. Solid-state NMR could also be employed to study the compound in its crystalline form, providing insights into its solid-state structure and polymorphism.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns, which can provide further structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like this compound. It allows for the determination of the molecular weight of the compound with high accuracy. For instance, ESI-MS has been used to analyze peptides derivatized with related compounds, demonstrating its utility in complex biological samples. psu.edu High-resolution ESI-MS has been utilized to determine the exact mass of derivatives, such as in the analysis of 5-ethynyl-3,3-bis(4-hydroxy-3-methylphenyl)-3H-benzo[c] bldpharm.comacs.orgoxathiole 1,1-dioxide, where the (M-H)⁻ ion was found at m/z 405.0798, confirming its elemental composition. scispace.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental formula of a compound. The molecular weight of this compound is 328.08 g/mol , and its molecular formula is C₇H₅IO₅S. bldpharm.com HRMS can confirm this with a high degree of confidence. For example, in the analysis of a derivative, alkyne-xylenol orange, HRMS (ESI-TOF) calculated the (M-2H)²⁻ ion to be at m/z 347.0734 and found it at 347.0739, a mass accuracy of 1.5 ppm, which strongly supports the proposed structure. scispace.com

Table 2: Mass Spectrometry Data for this compound and a Derivative

| Compound | Ionization Method | Ion | Calculated m/z | Found m/z |

| This compound | - | - | 328.08 (MW) | - |

| Alkyne-xylenol orange | ESI-TOF | (M-2H)²⁻ | 347.0734 | 347.0739 |

X-ray Diffraction Techniques for Crystal Structure Determination

Theoretical and Computational Studies of 4 Iodo 2 Sulfobenzoic Acid

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide profound insights into the intrinsic properties of molecules like 4-iodo-2-sulfobenzoic acid. These computational techniques allow for the detailed examination of electronic structure, conformational possibilities, and reactivity, complementing experimental findings and guiding further research.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule dictates its chemical behavior. For this compound, the distribution of electrons and the nature of its molecular orbitals (MOs) are of significant interest. The presence of electron-withdrawing groups, the carboxylic acid (-COOH) and sulfonic acid (-SO3H) groups, alongside the bulky and polarizable iodine atom, creates a complex electronic environment.

Molecular orbital theory describes the formation of bonding and antibonding orbitals from the combination of atomic orbitals. libretexts.orgatlanticoer-relatlantique.ca In this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. A large gap suggests high stability and low reactivity. niscpr.res.in

Semi-empirical and ab initio methods can be employed to calculate the energies and compositions of these frontier orbitals. researchgate.netias.ac.in For instance, calculations on similar aromatic compounds have shown that occupied molecular orbitals can be localized on specific functional groups, such as oxygen atoms, or delocalized across the ring system. researchgate.net The unoccupied orbitals are often localized on groups capable of accepting electrons, like the carbonyl group in this case. researchgate.net

Table 1: Illustrative Molecular Orbital Characteristics of a Substituted Benzene (B151609) Derivative

| Molecular Orbital | Predominant Character | Localization |

| LUMO | π* | C=O group |

| HOMO | n, π | Oxygen, Nitrogen, Ring |

| HOMO-1 | π | Ring System |

This table is illustrative and based on general principles of molecular orbital theory as applied to similar functionalized aromatic compounds. Specific calculations for this compound would be required for precise characterization.

Conformational Analysis and Tautomerism

The presence of rotatable bonds in this compound, specifically around the C-S and C-C bonds connecting the sulfonic acid and carboxylic acid groups to the benzene ring, allows for different spatial arrangements or conformations. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. ncsu.edu

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. ncsu.edujchemrev.com For example, a hydrogen bond could potentially form between the hydrogen of the carboxylic acid group and an oxygen atom of the sulfonic acid group, or vice versa. Theoretical calculations can predict the likelihood and strength of such interactions.

Tautomerism, the interconversion of structural isomers, is also a possibility, particularly involving the acidic protons of the carboxylic and sulfonic acid groups. Quantum chemical calculations can determine the relative energies of different tautomers, indicating which form is most likely to exist under given conditions.

Reactivity Descriptors and Fukui Functions

Density Functional Theory (DFT) provides a powerful framework for quantifying chemical reactivity through various descriptors. psu.edu Fukui functions, for example, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netfaccts.de

The Fukui function, f(r), describes the change in electron density at a particular point in space with respect to a change in the total number of electrons. researchgate.net Condensed Fukui functions simplify this by assigning a value to each atom in the molecule.

f+(r) indicates the susceptibility of a site to nucleophilic attack (attack by an electron-rich species).

f-(r) indicates the susceptibility of a site to electrophilic attack (attack by an electron-deficient species).

f0(r) indicates the susceptibility of a site to radical attack.

For this compound, these descriptors can predict which atoms are most likely to participate in chemical reactions. For instance, the carbon atoms of the benzene ring, the oxygen atoms of the acid groups, and the iodine atom will all have different Fukui function values, highlighting their respective reactivities. niscpr.res.in These theoretical predictions are invaluable for understanding and designing chemical syntheses involving this compound. researchgate.netvub.be

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a dynamic picture of their conformational landscapes. researchgate.nettbzmed.ac.ir By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, revealing how they move, vibrate, and interact. researchgate.net

For this compound, MD simulations can be used to:

Explore the full range of accessible conformations in different environments (e.g., in vacuum, in a solvent).

Investigate the dynamics of intramolecular motions, such as the rotation of the sulfonic and carboxylic acid groups.

Understand how intermolecular interactions with solvent molecules or other solutes influence the conformational preferences of the molecule. wesleyan.edu

These simulations can generate a conformational landscape, a map of the different low-energy structures the molecule can adopt and the pathways for transitioning between them. This information is crucial for understanding the molecule's flexibility and how its shape might change in different chemical or biological contexts. mdpi.com

Computational Modeling of Intermolecular Interactions

The way this compound interacts with other molecules is fundamental to its chemical and physical properties. Computational modeling allows for a detailed investigation of these intermolecular forces.

Hydrogen Bonding Strength and Directionality

Hydrogen bonding is a particularly important intermolecular interaction for this compound, given the presence of both hydrogen bond donors (-OH groups in the acids) and acceptors (the oxygen atoms of the carbonyl and sulfonyl groups). jchemrev.com

Computational methods can be used to:

Identify potential hydrogen bonding sites: Both intramolecular and intermolecular hydrogen bonds can be modeled.

Calculate the strength of hydrogen bonds: The energy of a hydrogen bond can be calculated, providing a measure of its stability. psu.edumdpi.com Methods like DFT and ab initio calculations are well-suited for this purpose.

Determine the geometry of hydrogen bonds: The ideal bond lengths and angles for hydrogen bonds can be predicted, revealing their directionality. jchemrev.com

For example, computational studies on similar carboxylic acids have shown that the formation of dimers through hydrogen bonding is a common and energetically favorable arrangement. mdpi.com In the case of this compound, a variety of intermolecular hydrogen bonding networks are possible, involving interactions with other molecules of the same type or with solvent molecules. The strength and nature of these hydrogen bonds will significantly influence the compound's solubility, melting point, and crystal structure. psu.edu

Halogen Bonding Characterization

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of this compound, the iodine atom, being the heaviest and most polarizable halogen, is a potent halogen bond donor. The electronic properties of the benzene ring, influenced by the electron-withdrawing sulfonic acid and carboxylic acid groups, further enhance the electrophilic character of the iodine atom.

Theoretical studies on analogous compounds, such as 4-chloro-2-iodobenzoic acid, have demonstrated the presence of C−I⋯O halogen bonds, which play a significant role in their supramolecular assembly. researchgate.net These interactions are characterized by a directional nature, with the C−I⋯O angle approaching linearity (180°). The strength of these bonds can be evaluated computationally by analyzing the interaction energies and the charge density distribution, particularly the electrostatic potential at the interacting sites.

Computational models, such as Density Functional Theory (DFT), are employed to characterize these interactions. Key parameters derived from these calculations include:

Interaction Energies: These quantify the strength of the halogen bond.

Geometrical Parameters: Bond lengths and angles provide insight into the structure of the halogen-bonded adduct.

Molecular Electrostatic Potential (MEP): The MEP surface illustrates the electron distribution, highlighting the electrophilic region (σ-hole) on the iodine atom and the nucleophilic region on the acceptor atom (e.g., an oxygen atom from a neighboring molecule).

The table below summarizes typical computational approaches used to characterize halogen bonds in iodo-substituted aromatic compounds.

| Computational Method | Basis Set | Properties Calculated | Reference Example |

| Density Functional Theory (DFT) | Augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ) | Interaction energies, geometries, MEP surfaces | Halogen-bonded complexes of dihalogen molecules |

| Møller–Plesset perturbation theory (MP2) | aug-cc-pVTZ/aug-cc-pVTZ-PP | NMR parameters, nuclear quadrupolar coupling constants | Complexes between dihalogen molecules and Lewis bases nih.gov |

Hirshfeld Surface Analysis for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the non-covalent interactions emerges.

For this compound, a Hirshfeld surface analysis would reveal the relative importance of different types of intermolecular contacts, such as:

Hydrogen Bonds: Strong O−H⋯O interactions involving the carboxylic acid and sulfonic acid groups are expected to be prominent.

Halogen Bonds: As discussed previously, C−I⋯O or C−I⋯S interactions would be key features.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

The analysis generates two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts. Each point on the plot corresponds to a specific pair of distances from the Hirshfeld surface to the nearest atoms inside and outside the surface. The relative contributions of different interactions to the Hirshfeld surface can be quantified, providing a semi-quantitative measure of their importance in the crystal packing. researchgate.net

In studies of similar benzoic acid derivatives, such as 4-chloro-2-iodobenzoic acid, Hirshfeld analysis has been instrumental in identifying and comparing the interplay of hydrogen and halogen bonds. researchgate.net For instance, the analysis can differentiate between the propensity of different chemical species to form specific intermolecular contacts. researchgate.net

The table below illustrates the typical contributions of various intermolecular contacts to the Hirshfeld surface for substituted benzoic acids.

| Interaction Type | Typical Contribution to Hirshfeld Surface | Key Features in Fingerprint Plot |

| O⋯H/H⋯O | High | Sharp, distinct spikes indicating strong hydrogen bonds |

| H⋯H | Significant | Large, diffuse region in the middle of the plot |

| C⋯H/H⋯C | Moderate | "Wing-like" features on the sides of the main distribution |

| I⋯O/O⋯I | Moderate to Low | Specific points or small regions corresponding to halogen bonds |

| C⋯C | Low | Indicates π-π stacking interactions |

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, based on quantum mechanics, are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. These methods can provide insights into vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Vibrational Spectroscopy (IR and Raman): Computational methods, primarily DFT, can calculate the vibrational frequencies and intensities of a molecule in the gas phase or with solvent effects approximated using continuum models. The calculated spectrum can be compared with experimental data to aid in the assignment of vibrational modes. For this compound, this would involve identifying the characteristic stretching and bending modes of the carboxylic acid, sulfonic acid, and C-I bonds, as well as the vibrations of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts and coupling constants computationally is a well-established technique. For iodine-containing compounds, it is crucial to account for relativistic effects, as discussed in the next section. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate magnetic shielding tensors, which are then converted to chemical shifts. dokumen.pub First-principles calculations can help in assigning the ¹H, ¹³C, and even ¹⁷O NMR spectra of this compound and its derivatives. nationalmaglab.org

The table below summarizes common computational approaches for predicting spectroscopic properties.

| Spectrum Type | Computational Method | Basis Set | Key Considerations |

| IR/Raman | DFT (e.g., B3LYP functional) | Pople-style (e.g., 6-311++G(d,p)) or correlation-consistent | Scaling factors are often applied to calculated frequencies to improve agreement with experiment. |

| NMR | GIAO-DFT, GIAO-MP2 | Basis sets with polarization and diffuse functions | Relativistic effects are critical for iodine-containing compounds. Solvent effects can be significant. rsc.org |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Correlation-consistent or Pople-style basis sets | Choice of functional is crucial for accuracy. Solvent models are important for solution-phase spectra. |

Relativistic Effects in Iodine-Containing Compounds

The presence of a heavy atom like iodine in this compound necessitates the consideration of relativistic effects in quantum chemical calculations. The electrons in the vicinity of the iodine nucleus move at speeds that are a significant fraction of the speed of light, leading to a relativistic increase in their mass and a contraction of the inner-shell orbitals. These effects have a profound impact on various molecular properties, most notably the NMR chemical shifts.

The so-called "heavy-atom effect on the light-atom" (HALA) NMR chemical shift is a well-documented phenomenon. mdpi.com For a carbon atom directly bonded to an iodine atom, relativistic effects can lead to a substantial shielding (an upfield shift) of its ¹³C NMR signal, often by several tens of parts per million (ppm). mdpi.com Ignoring these effects in computational predictions of NMR spectra for organoiodine compounds will result in significant inaccuracies. researchgate.net

The primary relativistic mechanism influencing NMR shifts is spin-orbit coupling, which arises from the interaction between the electron's spin and its orbital motion. acs.org This coupling introduces changes in the electronic structure that alter the magnetic shielding at nearby nuclei.

Various computational methods have been developed to incorporate relativistic effects:

Four-component methods: These are based on the Dirac equation and are the most rigorous but also the most computationally expensive. researchgate.net

Two-component methods: These are approximations to the four-component methods, such as the Zeroth-Order Regular Approximation (ZORA), which are more computationally tractable while still capturing the most important relativistic effects. nih.gov

Perturbative methods: Relativistic corrections can be calculated using perturbation theory, such as the Breit-Pauli method. rsc.org

The table below outlines the significance of relativistic effects on the calculated ¹³C NMR chemical shifts of carbons adjacent to halogens.

| Halogen | Typical Relativistic Shielding Contribution (α-HALA effect) | Reference Compound(s) |

| Bromine | ~10-12 ppm | Bromo-substituted aromatics mdpi.com |

| Iodine | ~38 ppm or more | Iodo-substituted aromatics mdpi.com |

Application of Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool to elucidate the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energetics. For this compound, computational methods can be applied to understand its synthesis and reactivity.

A common synthesis of this compound involves a Sandmeyer-type reaction starting from 4-amino-2-sulfobenzoic acid. google.comqut.edu.au The key steps in this transformation, including the diazotization of the amino group and the subsequent substitution by an iodide ion, can be modeled computationally. DFT calculations can be used to:

Determine the structures and energies of reactants, intermediates, and products.

Locate and characterize transition state structures. This allows for the calculation of activation barriers, which are crucial for understanding reaction rates.

Investigate the role of the solvent and other reagents.

Evaluate alternative reaction pathways.

Another area of application is in understanding the reactivity of this compound itself. For example, it is used as a precursor in the synthesis of fluorescent probes, where it is part of a "molecular wire" that facilitates photo-induced electron transfer (PeT). google.com Computational chemistry can model the PeT process, calculating electron transfer rates and identifying the electronic states involved. This can aid in the rational design of more efficient fluorescent sensors.

The table below details how computational chemistry can be applied to study the reaction mechanisms involving this compound.

| Application Area | Computational Method(s) | Key Insights Gained |

| Synthesis Mechanism | DFT, Transition State Theory | Reaction energy profiles, activation barriers, structures of intermediates and transition states. |

| Reactivity Analysis | TD-DFT, Marcus Theory | Electronic excitation energies, electron transfer rates, understanding of photophysical properties. |

| Halogen Bonding | DFT, MEP analysis | Strength and nature of halogen bonding, guiding supramolecular assembly. |

| Spectroscopic Prediction | GIAO-DFT, TD-DFT | Assignment of experimental spectra, understanding structure-property relationships. |

Applications of 4 Iodo 2 Sulfobenzoic Acid in Materials Science and Advanced Technologies

Role in the Synthesis of Advanced Dyes and Pigments

4-Iodo-2-sulfobenzoic acid serves as a crucial starting material for the synthesis of complex organic dyes and indicators. Its anhydride (B1165640) form, 4-iodo-2-sulfobenzoic anhydride, is a key intermediate in the production of the metal-ion indicator and radiochromic dye, xylenol orange. The synthesis involves the condensation of the anhydride with o-cresol (B1677501). This initial product is then further modified through a series of reactions to yield the final dye molecule.

This synthetic pathway allows for the strategic introduction of other functional groups. For instance, the iodo- group can be converted into an alkyne group, creating a "clickable" version of the dye that can be covalently bonded to other molecules or polymer backbones. This multi-step synthesis, starting from the iodo-sulfobenzoic acid framework, enables the production of custom-functionalized dyes for specific applications.

Table 1: Key Synthetic Steps for Alkyne-Functionalized Xylenol Orange

| Step | Reactants | Product | Purpose |

|---|---|---|---|

| 1 | 4-iodo-2-sulfobenzoic anhydride, o-cresol | 3,3-bis(4-hydroxy-3-methylphenyl)-5-iodo-3H-benzo[c] smolecule.comevitachem.comoxathiole-1,1-dioxide | Forms the core structure of the dye. |

| 2 | Product from Step 1, (trimethylsilyl)acetylene | Alkyne-functionalized cresol (B1669610) red derivative | Introduces an alkyne group for "click chemistry". |

| 3 | Product from Step 2, iminodiacetic acid, formaldehyde (B43269) | Alkyne-xylenol orange | Completes the synthesis of the functionalized dye. smolecule.com |

Functionalization of Polymers and Composite Materials

The reactivity of this compound derivatives is leveraged for the chemical modification of polymers, imparting new functionalities and creating advanced composite materials for specific technological needs.

"Click Chemistry" Approaches for Polymer Modification

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example and has been used to graft dye molecules derived from this compound onto polymer chains.

In one notable application, an alkyne-functionalized xylenol orange molecule, synthesized from a this compound precursor, was covalently attached to a poly(vinyl alcohol) (PVA) polymer that had been modified to contain azide (B81097) groups. google.com This "click" reaction efficiently bonds the dye to the polymer backbone. google.com Such post-polymerization modification is a powerful strategy for creating functional materials where the properties of the polymer are enhanced by the attached molecules. usitc.govacs.org

Development of Functionalized Materials for Specific Research Applications (e.g., Gel Dosimetry)

An important application of the polymer functionalization described above is in the field of radiation therapy, specifically in the development of improved gel dosimeters. dokumen.pub Fricke gel dosimeters are used to measure radiation dose distributions in three dimensions, but they suffer from a significant drawback: the diffusion of the colored indicator molecules within the gel, which blurs the dose information over time. google.com

Research has shown that by covalently binding the xylenol orange indicator dye to a poly(vinyl alcohol) backbone via "click chemistry," this diffusion can be effectively prevented. smolecule.com The resulting functionalized polymer, when incorporated into a Fricke gel, provides a stable, non-diffusing dosimeter. Even 18 hours after irradiation, these gels show limited blurring and no significant loss of dose information, a critical improvement for their clinical feasibility. smolecule.com

Intercalating Agent in Nanocomposite Synthesis

While the direct use of this compound as an intercalating agent is not widely documented, its structural analogue, 4-sulfobenzoic acid, has been explored for this purpose. The potassium salt of 4-sulfobenzoic acid has been used as an intercalating agent to help separate and disperse clay platelets during the synthesis of poly(butylene terephthalate) (PBT) nanocomposites. smolecule.com This process, known as exfoliation, leads to enhanced mechanical properties and thermal stability in the final polymer composite material. smolecule.com The presence of both the aromatic ring and the polar sulfonic acid group in these types of molecules facilitates their insertion between the layers of inorganic materials like clays.

Catalytic Applications in Organic Transformations

The iodine atom in this compound allows it to be a precursor for hypervalent iodine reagents, which are valuable as catalysts in a variety of organic chemical reactions.

Hypervalent Iodine Catalysis for Oxidation Reactions

Hypervalent iodine compounds, particularly those in the iodine(V) oxidation state like 2-iodoxybenzoic acid (IBX), are powerful and selective oxidizing agents used in organic synthesis. ossila.com These reagents are considered environmentally friendlier alternatives to many heavy metal-based oxidants.

Compounds structurally related to this compound are key players in this field. For example, 2-Iodoxybenzenesulfonic acid (IBS), which can be generated in situ, is a highly active catalyst for the oxidation of alcohols to aldehydes, ketones, or carboxylic acids. evitachem.com The sulfonic acid group enhances the reactivity and, in some cases, the solubility of the catalyst. Research on various substituted iodo-acid precatalysts has shown that they can be used in small amounts along with a co-oxidant (like oxone) to create a catalytic cycle for various oxidative transformations. evitachem.comossila.com The structure of this compound makes it a potential candidate for development as a precatalyst for generating such active hypervalent iodine(V) species for use in oxidation reactions.

Table 2: Examples of Oxidations Using Hypervalent Iodine(V) Catalysts

| Substrate | Catalyst System | Product | Significance |

|---|---|---|---|

| Primary Alcohols | 2-Iodoxybenzenesulfonic acid (IBS) / Oxone | Aldehydes or Carboxylic Acids | High efficiency and selectivity. evitachem.com |